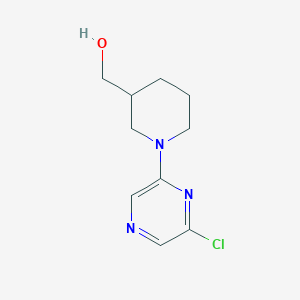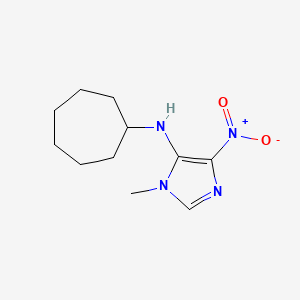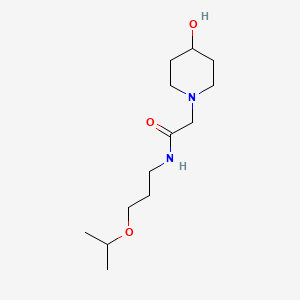
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective oxidation reactions.
Acetamide Formation: The acetamide moiety can be introduced by reacting the hydroxylated piperidine with an appropriate acylating agent.
Isopropoxypropyl Substitution: The final step involves the substitution of the acetamide with an isopropoxypropyl group, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The acetamide and isopropoxypropyl groups can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce a variety of new derivatives.
科学的研究の応用
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate its exact mechanism.
類似化合物との比較
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Acetamide Derivatives: Compounds with similar acetamide moieties.
Isopropoxypropyl Substituted Compounds: Compounds with similar isopropoxypropyl groups.
Uniqueness
2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may be unique in its specific combination of functional groups, which could confer distinct pharmacological properties compared to other similar compounds.
特性
分子式 |
C13H26N2O3 |
|---|---|
分子量 |
258.36 g/mol |
IUPAC名 |
2-(4-hydroxypiperidin-1-yl)-N-(3-propan-2-yloxypropyl)acetamide |
InChI |
InChI=1S/C13H26N2O3/c1-11(2)18-9-3-6-14-13(17)10-15-7-4-12(16)5-8-15/h11-12,16H,3-10H2,1-2H3,(H,14,17) |
InChIキー |
JLLRNXZMEKLQDR-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCCNC(=O)CN1CCC(CC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Dimethylpyrimido[1,2-a]benzimidazole](/img/structure/B14910320.png)
![Ethyl 8-(benzyl(methyl)amino)-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B14910325.png)
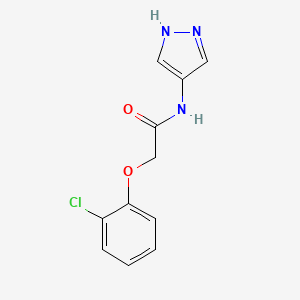
![(3E)-4-[3-(4-methoxyphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]pent-3-en-2-one](/img/structure/B14910333.png)
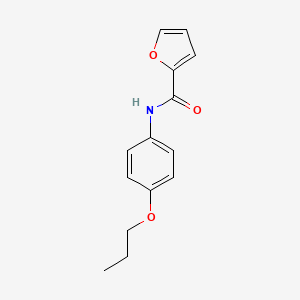
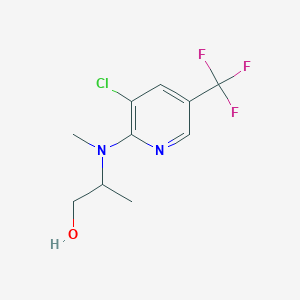
![Ethyl 6-methoxy-2,4-dihydroindeno[1,2-c]pyrazole-3-carboxylate](/img/structure/B14910375.png)

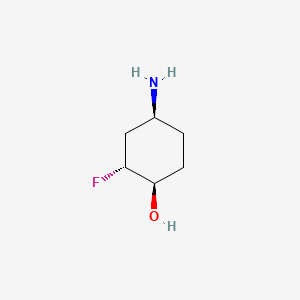
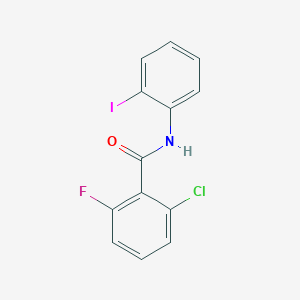
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)amino)-N-methylacetamide](/img/structure/B14910409.png)
